molecular formula C13H13NO2 B1367487 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one CAS No. 25473-71-6

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Cat. No.: B1367487
CAS No.: 25473-71-6
M. Wt: 215.25 g/mol
InChI Key: JSMBDAPUKORDJR-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available or easily synthesized carbazole derivatives.

    Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.

    Reduction: The reduction of the carbazole to the dihydro form can be carried out using hydrogenation with a palladium catalyst under mild conditions.

    Cyclization: Formation of the 2(9H)-one structure involves cyclization reactions, often using reagents like acetic anhydride or similar cyclizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: Further reduction can lead to fully saturated carbazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy group or other positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Fully saturated carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound without the methoxy group and dihydro structure.

    6-Methoxycarbazole: Lacks the dihydro structure.

    3,4-Dihydrocarbazole: Lacks the methoxy group.

Properties

IUPAC Name

6-methoxy-1,3,4,9-tetrahydrocarbazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-9-3-5-12-11(7-9)10-4-2-8(15)6-13(10)14-12/h3,5,7,14H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMBDAPUKORDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539963
Record name 6-Methoxy-1,3,4,9-tetrahydro-2H-carbazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25473-71-6
Record name 6-Methoxy-1,3,4,9-tetrahydro-2H-carbazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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